D-Digitoxose Tribenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

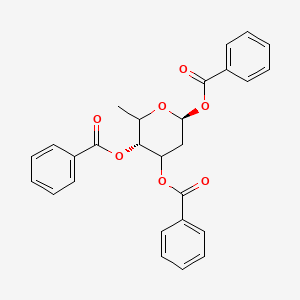

D-Digitoxose Tribenzoate, also known as this compound, is a useful research compound. Its molecular formula is C27H24O7 and its molecular weight is 460.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

D-Digitoxose Tribenzoate is a synthetic derivative of D-Digitoxose, a naturally occurring 2,6-dideoxysugar found in cardiac glycosides such as digitoxin. This compound has garnered attention for its biological activity, particularly in the context of cardiac glycosides' pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms, applications, and research findings.

Chemical Structure

This compound is characterized by the presence of three benzoyl protecting groups attached to the digitoxose moiety. This structure enhances its utility in organic synthesis by temporarily masking the reactivity of the sugar's hydroxyl groups, allowing for selective chemical transformations.

The primary mechanism of action for this compound is linked to its role as a derivative of cardiac glycosides. Cardiac glycosides exert their effects by inhibiting Na+/K+-ATPase activity, which leads to an increase in intracellular sodium and calcium ions. This mechanism is crucial for enhancing myocardial contractility and is a foundational aspect of how compounds like digitoxin and digoxin function in treating heart conditions.

Pharmacological Effects

This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine. The compound's ability to modulate ion transport across cell membranes contributes to its pharmacological profile:

- Inotropic Effects : Similar to other cardiac glycosides, this compound can increase the force of heart contractions, making it relevant for conditions like heart failure.

- Cytotoxicity : Research indicates that derivatives containing digitoxose can exhibit cytotoxic effects on tumor cells, suggesting potential applications in oncology .

Comparative Analysis with Related Compounds

| Compound | Origin | Mechanism of Action | Notable Effects |

|---|---|---|---|

| D-Digitoxose | Natural (from digitoxin) | Inhibits Na+/K+-ATPase | Positive inotropic effect |

| Digitoxin | Natural | Inhibits Na+/K+-ATPase | Used for heart conditions |

| Digoxin | Natural | Inhibits Na+/K+-ATPase | Treats atrial fibrillation and heart failure |

| This compound | Synthetic derivative | Inhibits Na+/K+-ATPase | Potential anti-cancer properties |

Study on Cytotoxicity

A study published in Cancer Research explored the cytotoxic effects of digitoxose derivatives on MCF7 breast cancer cells. The findings indicated that these compounds could inhibit tumor cell growth effectively. The study highlighted that this compound could serve as a lead compound for developing new anticancer agents due to its structural similarities to other biologically active glycosides .

Pharmacokinetics Research

Research has also focused on the pharmacokinetics of this compound in comparison to traditional cardiac glycosides. A pharmacokinetic study revealed that modifications in the sugar moiety could influence absorption rates and bioavailability, which are critical factors in therapeutic efficacy.

Propriétés

IUPAC Name |

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXDAWWGDXHJNN-IIVGNXFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.